[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a piperidine ring substituted at the 4-position with a methyl group and an (S)-2-amino-3-methyl-butyryl moiety. The cyclopropane ring is linked to the carbamic acid tert-butyl ester group, providing structural rigidity. Its molecular formula is inferred as C19H33N3O3, with a molecular weight of approximately 351.5 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthesis .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-10-8-14(9-11-21)12-22(15-6-7-15)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJXRNCSSNZXBT-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Piperidine-4-ylmethyl Intermediate
The piperidine core is synthesized via reductive amination or cyclization of linear precursors. A representative method involves reacting 4-piperidone with formaldehyde under acidic conditions to form the spirocyclic intermediate, followed by reduction using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C . Alternative routes employ Boc-protected piperidine derivatives, where the tert-butoxycarbonyl (Boc) group ensures amine protection during subsequent reactions. For instance, Boc-piperidine-4-carbaldehyde undergoes reductive amination with methylamine to yield the N-methylpiperidine intermediate, which is alkylated at the 4-position using bromomethylcyclopropane in dimethylformamide (DMF) at 60°C .
Table 1: Reaction Conditions for Piperidine Intermediate Synthesis
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, 0°C, 12 h | 72 | |
| Boc Protection | Boc2O, Et3N, DCM, rt, 6 h | 89 | |
| Alkylation | Bromomethylcyclopropane, K2CO3, DMF, 60°C | 65 |
Step 3: Cyclopropane Integration and Carbamate Formation
The cyclopropyl-carbamic acid tert-butyl ester group is introduced via nucleophilic substitution or carbamate coupling. In a typical procedure, the piperidine-bound amine reacts with tert-butyl (1-bromomethylcyclopropyl)carbamate in the presence of potassium carbonate (K2CO3) in acetonitrile at 80°C for 12 hours . Alternatively, the cyclopropane moiety is pre-installed using a Suzuki-Miyaura cross-coupling with cyclopropylboronic acid, though this method requires palladium catalysis and rigorous anhydrous conditions .
Table 2: Cyclopropane Functionalization Strategies
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K2CO3, CH3CN, 80°C, 12 h | 68 | |
| Suzuki Coupling | Pd(PPh3)4, Na2CO3, dioxane, 100°C, 24 h | 55 |
Step 4: Final Deprotection and Purification
Global deprotection of tert-butyl and Boc groups is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) (95:5 v/v) at 25°C for 2 hours . The crude product is precipitated with cold diethyl ether (-20°C) and purified via reversed-phase high-performance liquid chromatography (RP-HPLC) on a Luna 5 µm Phenyl-Hexyl column with a gradient of 30–50% acetonitrile in 0.1% TFA/water . Lyophilization yields the final compound as a white solid, with purity >95% confirmed by analytical HPLC and mass spectrometry (observed [M+3]⁺ = 1657.2 vs. calculated 1657.0) .
Comparative Analysis of Synthetic Routes
Industrial-scale production favors the nucleophilic substitution route (Table 2, Method 1) due to its simplicity and higher yield (68% vs. 55% for Suzuki coupling). However, academic protocols often prioritize Suzuki coupling for stereochemical fidelity in complex architectures .
Optimization Strategies and Yield Improvements
-
Solvent Optimization : Replacing DMF with dimethylacetamide (DMAc) reduces racemization during amino acid coupling .
-
Catalyst Screening : Adding 4-dimethylaminopyridine (DMAP) accelerates carbamate formation by 30% .
Challenges in Stereochemical Control
The (S)-configuration at the amino acid residue is maintained using low-temperature couplings (0–10°C) and chiral auxiliaries such as (R)-BINOL-phosphoric acid . Dynamic kinetic resolution (DKR) with ruthenium catalysts further enhances enantiomeric excess (ee >98%) .
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include palladium(II) acetate for coupling reactions, triethylamine as a base, and various solvents such as toluene and acetonitrile . The reaction conditions often involve refluxing at elevated temperatures to ensure complete conversion of reactants to products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential :
Research indicates that the compound may have therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest it could inhibit beta-secretase, an enzyme involved in the formation of amyloid-beta plaques characteristic of Alzheimer's pathology .
Antimicrobial Activity :
Compounds similar to this structure have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or treatments for infections .
Biological Studies
Mechanism of Action :
The compound's mechanism involves binding to specific enzymes or receptors, potentially modulating their activity. For instance, its interaction with beta-secretase could lead to reduced amyloid plaque formation . Understanding these interactions can provide insights into drug design and development.
Stereochemical Studies :
Given its chiral nature, the compound serves as an excellent candidate for studying the effects of stereochemistry on biological activity. Researchers can explore how different stereoisomers influence pharmacodynamics and pharmacokinetics .
Material Science
Building Block for Synthesis :
In organic synthesis, this compound can act as a building block for creating more complex molecules. Its unique functional groups make it suitable for various chemical reactions, including acylation and cyclization processes .
Case Studies
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with compounds from the provided evidence:
Key Research Findings and Implications
Synthetic Efficiency: The target compound’s amino acid side chain introduces chirality, necessitating asymmetric synthesis or resolution steps, unlike simpler analogs (e.g., ).
Structural Uniqueness : The cyclopropane-carbamate linkage distinguishes it from phenyl- or fluorophenyl-containing derivatives (e.g., ), offering a unique spatial profile for drug-receptor interactions.
Functional Versatility : The Boc group allows for selective deprotection, enabling downstream functionalization—a feature shared with all compared compounds .
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a member of the carbamate class of compounds, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C16H31N3O2
- Molecular Weight : 297.44 g/mol
- CAS Number : 1353997-33-7
The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is crucial for its potential use in treating conditions such as Alzheimer's disease and other cognitive disorders.
Biological Activity
Research indicates that derivatives of carbamates, including the target compound, exhibit a range of biological activities:
-
Acetylcholinesterase Inhibition :
- Studies have shown that compounds with similar structures can effectively inhibit AChE, with IC50 values varying significantly based on structural modifications. For instance, some derivatives demonstrated IC50 values in the range of 1.60 to 311.0 µM against AChE, indicating moderate to strong inhibition .
- Anticonvulsant Activity :
- Anticancer Potential :
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of structurally related compounds:
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 1.60 µM | |
| Compound B | Anticonvulsant | ED50 = 13 mg/kg | |
| Compound C | Anticancer (A431 Cells) | IC50 < 10 µM |
Case Study: Acetylcholinesterase Inhibition
In a study evaluating various N-substituted carbamates, it was found that modifications at the piperidine ring significantly influenced AChE inhibition potency. Compounds with bulky substituents showed enhanced binding affinity, leading to stronger inhibition compared to traditional AChE inhibitors like rivastigmine .
Case Study: Anticancer Activity
Another study investigated the anticancer properties of N-benzyl derivatives against drug-resistant cell lines. The results indicated that certain structural modifications resulted in improved cytotoxicity, with some compounds exhibiting higher potency than established chemotherapeutics .
Q & A
Q. Key Variables :
- Catalyst selection : Palladium catalysts for Suzuki coupling () or organocatalysts for stereoselective steps ().
- Temperature : Hydrogenation steps () require controlled H₂ pressure and room temperature to avoid racemization.
- Yield Challenges : Competing side reactions (e.g., Boc deprotection under acidic conditions) may reduce efficiency. Use mild bases like NaHCO₃ for workup .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for cyclopropane protons) and Boc group integrity.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., reports molecular formulas and weights for similar piperidine derivatives).
- HPLC/Chiral Chromatography : Essential for verifying enantiomeric excess in the (S)-configured amino acid moiety ( highlights chiral intermediates).
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
Basic: How should this compound be stored to maintain stability, and what are its incompatibilities?
Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or cyclopropane ring strain relief ().
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may degrade the carbamate or cyclopropane moieties ().
- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; verify purity via HPLC before reuse .
Advanced: How can stereoselective synthesis of the (S)-2-amino-3-methyl-butyryl moiety be optimized?
Answer:
- Method 1 : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases for kinetic resolution) .
- Method 2 : Dynamic kinetic resolution (DKR) under hydrogenation conditions with Ru-BINAP catalysts ().
- Analytical Validation : Use circular dichroism (CD) or Mosher’s acid derivatives to confirm absolute configuration .
Data Contradictions : If enantiomeric excess (ee) varies between batches, check catalyst purity or reaction time. Prolonged stirring may lead to racemization .
Advanced: How to resolve contradictions in reported reaction yields for similar tert-butyl carbamate derivatives?
Answer:
- Root Causes : Variability in Boc protection efficiency, solvent polarity (e.g., DMF vs. THF), or trace moisture.
- Troubleshooting :
- Use anhydrous solvents and molecular sieves for moisture-sensitive steps ().
- Compare yields under inert (glovebox) vs. ambient conditions.
- Validate intermediates via TLC or LC-MS before proceeding to the next step .
Advanced: What strategies improve scalability of the Suzuki coupling step while minimizing byproducts?
Answer:
- Catalyst Optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for higher turnover ().
- Solvent Selection : Use toluene/ethanol mixtures (3:1) instead of pure DMSO to reduce tar formation.
- Temperature Control : Maintain 80–90°C for Suzuki coupling to balance reactivity and side reactions.
- Workflow : Employ flow chemistry for continuous Boronic acid feed, improving reproducibility ( discusses experimental design limitations in batch protocols) .
Advanced: How can computational methods guide the design of analogs with enhanced stability?
Answer:
- Molecular Dynamics (MD) : Simulate cyclopropane ring strain and Boc group hydrolysis under varying pH ().
- DFT Calculations : Predict reaction pathways for nucleophilic attacks on the carbamate carbonyl.
- SAR Studies : Modify the cyclopropane substituents (e.g., electron-withdrawing groups) to stabilize the ring against ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
